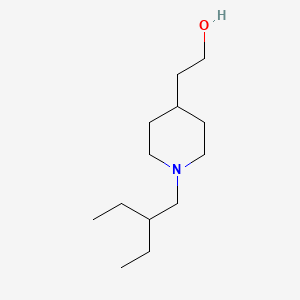

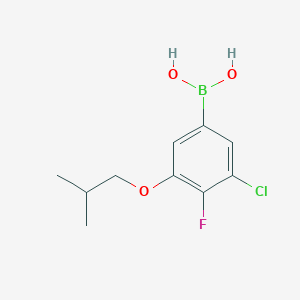

![molecular formula C12H12ClN3O B1489536 2-[(6-Chloro-pyrimidin-4-yl)amino]-1-phényléthanol CAS No. 1292624-48-6](/img/structure/B1489536.png)

2-[(6-Chloro-pyrimidin-4-yl)amino]-1-phényléthanol

Vue d'ensemble

Description

“2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” is a chemical compound with the CAS Number: 22177-94-2 . It has a molecular weight of 173.6 and its linear formula is C6H8ClN3O . It is a solid substance and is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Molecular Structure Analysis

The molecular structure of “2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” can be represented by the linear formula C6H8ClN3O . The InChI Code for a similar compound, 2-[(6-chloro-4-pyrimidinyl)amino]-1-butanol, is 1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12) .

Physical and Chemical Properties Analysis

“2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” is a solid substance . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Applications De Recherche Scientifique

Synthèse organique

La 2-amino-4-chloropyrimidine, un composé similaire à celui-ci , est une matière première et un intermédiaire important utilisés en synthèse organique . Elle est utilisée comme substrat dans la cyanation catalysée au palladium avec du cyanure de zinc (II) .

Produits pharmaceutiques

Les dérivés de pyrimidine, qui comprennent des composés similaires à celui que vous avez demandé, sont largement appliqués dans les disciplines thérapeutiques en raison de leur haut degré de diversité structurelle . Ils sont utilisés dans la modulation de la leucémie myéloïde, du cancer du sein, de la fibrose pulmonaire idiopathique, des activités antimicrobiennes, antifongiques, antiparasitaires, diurétiques, antitumorales, antifilaires, des inhibiteurs de la topoisomérase II de l'ADN, des agents antituberculeux, antimalariens et antiplasmodiaux, anti-inflammatoires et analgésiques, anti-VIH, des agents cardiovasculaires et antihypertenseurs, des agents anti-ulcéreux, des activités des troubles capillaires, des antagonistes des récepteurs sensibles au calcium, des inhibiteurs de la DPP-IV, des antidiabétiques, une action agoniste ou antagoniste puissante du récepteur A2a de l'adénosine, des modulateurs du TLR8 ou de l'interféron bêta (IFN-β), la relaxation vasculaire pour l'artère ciliaire oculaire et la neuroprotection sur les cellules ganglionnaires de la rétine, des inhibiteurs de la HMG-CoA réductase (3-hydroxy-3-méthylglutaryl-coenzyme A) et des thérapeutiques des maladies coronariennes, des anticancéreux, un intermédiaire clé pour la vitamine B1, des inhibiteurs de la pyruvate déshydrogénase kinase .

Produits agrochimiques

La 2-amino-4-chloropyrimidine est également utilisée dans le domaine des produits agrochimiques . Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans les résultats de la recherche.

Domaines des teintures

Ce composé est utilisé dans les domaines des teintures . Les applications spécifiques dans ce domaine ne sont pas détaillées dans les résultats de la recherche.

Safety and Hazards

The safety information for “2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications .

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, leading to a multitude of effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrimidine derivatives are known to exhibit a wide range of biological activities .

Analyse Biochimique

Biochemical Properties

2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine-based enzymes, which are involved in nucleotide synthesis and metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and differentiation of certain cancer cell lines, such as liver, colon, lung, and breast cancer cells . These effects are mediated through alterations in signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit key enzymes involved in DNA replication and repair, thereby affecting cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol in laboratory settings have been studied extensively. This compound exhibits stability under specific conditions, such as low temperatures and inert atmospheres . Over time, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution patterns can affect the overall efficacy and toxicity of the compound.

Subcellular Localization

2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Propriétés

IUPAC Name |

2-[(6-chloropyrimidin-4-yl)amino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-11-6-12(16-8-15-11)14-7-10(17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGXBBPPOXZKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

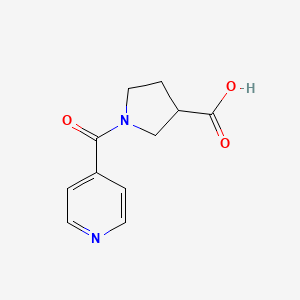

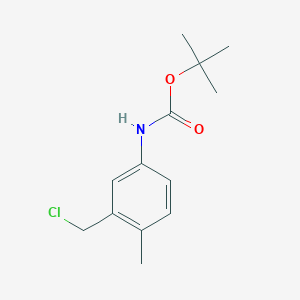

![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)

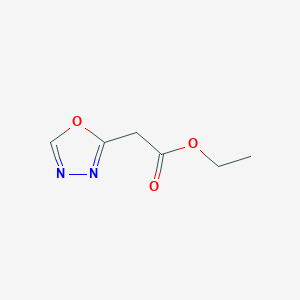

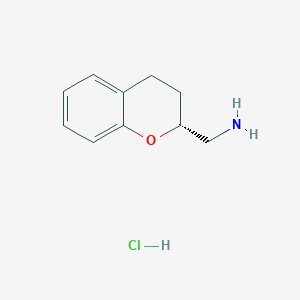

![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)

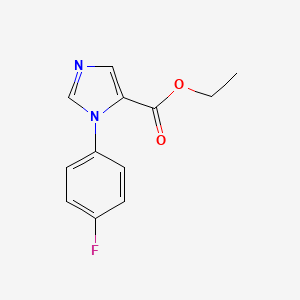

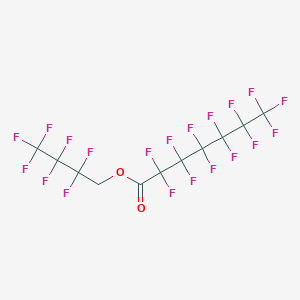

![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)

![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)